molecular formula C12H15NO5 B8505676 Diethyl 5-methoxypyridine-2,3-dicarboxylate

Diethyl 5-methoxypyridine-2,3-dicarboxylate

Cat. No. B8505676
M. Wt: 253.25 g/mol
InChI Key: UINFJHVAYCMJCX-UHFFFAOYSA-N
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Patent
US05679622

Procedure details

83 g (1.05 mol) of pyridine were added to 221.5 (1.0 mol) of diethyl 2-amino-3-chloromaleate in 250 ml of glacial acetic acid at 80° C. while stirring. 90 g (1.05 mol) of methoxyacrolein were then added at 120° C. in the course of 30 minutes, gentle refluxing being established without heating. The reaction mixture was stirred for 3 hours at 120° C. and then evaporated down under reduced pressure, water was added to the residue and the mixture was extracted with methylene chloride. After filtration of active carbon, drying, filtration over neutral alumina with suction and evaporating down under reduced pressure, 190 g (75% of theory) of the title compound were obtained as a pale yellow syrup.
Quantity
83 g
Type
reactant
Reaction Step One
[Compound]
Name
221.5
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1C=C[CH:4]=[CH:3][CH:2]=1.[NH2:7]/[C:8](=[C:14](\Cl)/[C:15]([O:17][CH2:18][CH3:19])=[O:16])/[C:9]([O:11][CH2:12][CH3:13])=[O:10].[CH3:21][O:22]C(C=C)=O>C(O)(=O)C>[CH3:21][O:22][C:3]1[CH:4]=[C:14]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[C:8]([C:9]([O:11][CH2:12][CH3:13])=[O:10])=[N:7][CH:2]=1

Inputs

Step One
Name
Quantity
83 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
221.5
Quantity
1 mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N/C(/C(=O)OCC)=C(/C(=O)OCC)\Cl
Name
Quantity
250 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
COC(=O)C=C

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
gentle refluxing
TEMPERATURE
Type
TEMPERATURE
Details
without heating
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 3 hours at 120° C.
Duration
3 h
CUSTOM
Type
CUSTOM
Details
evaporated down under reduced pressure, water
ADDITION
Type
ADDITION
Details
was added to the residue
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with methylene chloride
FILTRATION
Type
FILTRATION
Details
After filtration of active carbon
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
filtration over neutral alumina with suction
CUSTOM
Type
CUSTOM
Details
evaporating down under reduced pressure, 190 g (75% of theory) of the title compound
CUSTOM
Type
CUSTOM
Details
were obtained as a pale yellow syrup

Outcomes

Product
Name
Type
Smiles
COC=1C=C(C(=NC1)C(=O)OCC)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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